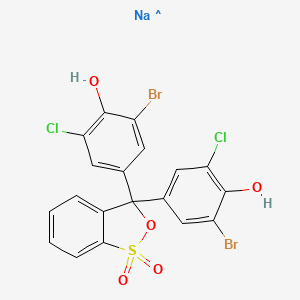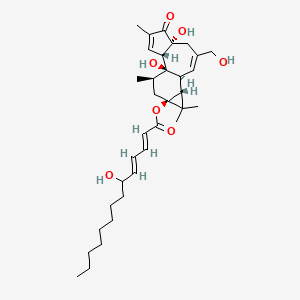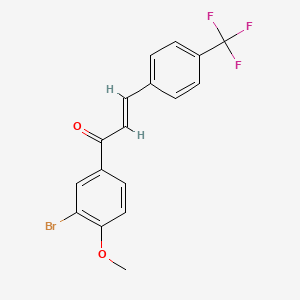
Carbonic anhydrase/AChE-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic anhydrase/AChE-IN-2 is a compound that acts as an inhibitor for both carbonic anhydrase and acetylcholinesterase enzymes. Carbonic anhydrase is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in various physiological processes, including pH regulation and ion transport . Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine, which is essential for nerve function . The dual inhibition properties of this compound make it a compound of significant interest in both medical and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Carbonic anhydrase/AChE-IN-2 typically involves multi-step organic synthesis processes. The initial steps often include the preparation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization. These intermediates are then subjected to further functionalization to introduce the necessary inhibitory groups that target both carbonic anhydrase and acetylcholinesterase enzymes .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Techniques like continuous flow synthesis and the use of automated reactors are often employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Carbonic anhydrase/AChE-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its binding affinity to the target enzymes.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified inhibitory properties. These derivatives are often tested for their efficacy in inhibiting carbonic anhydrase and acetylcholinesterase enzymes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Carbonic anhydrase/AChE-IN-2 is used as a model compound to study enzyme inhibition mechanisms. It helps in understanding the structure-activity relationship and designing more potent inhibitors .
Biology: In biological research, the compound is used to study the physiological roles of carbonic anhydrase and acetylcholinesterase. It aids in elucidating the pathways these enzymes are involved in and their impact on cellular functions .
Medicine: Medically, this compound has potential therapeutic applications in treating diseases such as glaucoma, epilepsy, and Alzheimer’s disease. By inhibiting carbonic anhydrase, it helps reduce intraocular pressure in glaucoma patients. Inhibiting acetylcholinesterase can enhance cholinergic transmission, which is beneficial in treating Alzheimer’s disease .
Industry: Industrially, the compound is explored for its use in carbon capture and storage technologies. By inhibiting carbonic anhydrase, it can enhance the efficiency of CO2 capture processes, contributing to environmental sustainability .
Mecanismo De Acción
Carbonic Anhydrase Inhibition: Carbonic anhydrase/AChE-IN-2 binds to the active site of carbonic anhydrase, where it interacts with the zinc ion and inhibits the enzyme’s catalytic activity. This prevents the conversion of carbon dioxide to bicarbonate and protons, affecting pH regulation and ion transport .
Acetylcholinesterase Inhibition: The compound also binds to the active site of acetylcholinesterase, blocking the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and improving nerve function .
Comparación Con Compuestos Similares
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.
Uniqueness: Carbonic anhydrase/AChE-IN-2 is unique due to its dual inhibition properties, targeting both carbonic anhydrase and acetylcholinesterase.
Propiedades
Fórmula molecular |
C17H12BrF3O2 |
|---|---|
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
(E)-1-(3-bromo-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H12BrF3O2/c1-23-16-9-5-12(10-14(16)18)15(22)8-4-11-2-6-13(7-3-11)17(19,20)21/h2-10H,1H3/b8-4+ |
Clave InChI |
ZMOKRIANDXERPS-XBXARRHUSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


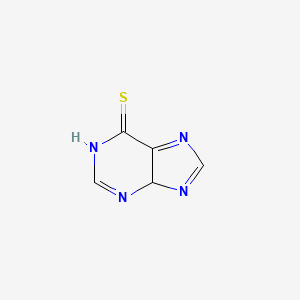
![2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile](/img/structure/B12367428.png)
![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B12367451.png)
![5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide](/img/structure/B12367465.png)

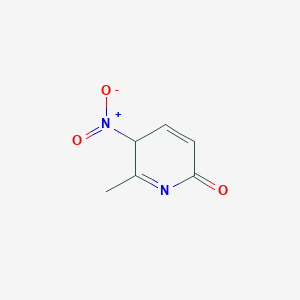
![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)


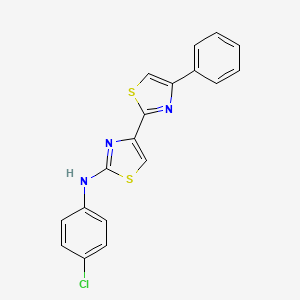
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
